Perindoprilat glucuronide
Description
Perindoprilat (B1679611) glucuronide is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor, perindopril (B612348). drugbank.comnih.gov As a prodrug, perindopril undergoes extensive metabolism in the body to exert its therapeutic effects. The formation of perindoprilat glucuronide is a key step in the biotransformation and subsequent elimination of this widely used medication. Understanding the characteristics and metabolic fate of this compound is essential for a comprehensive grasp of the pharmacokinetics of perindopril.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O11/c1-4-13(20(30)31)24-10(2)19(29)25-14-8-6-5-7-12(14)9-15(25)21(32)36-23(22(33)34)18(28)17(27)16(26)11(3)35-23/h10-18,24,26-28H,4-9H2,1-3H3,(H,30,31)(H,33,34)/t10?,11-,12+,13?,14+,15+,16-,17+,18-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYRDAKXQLERQS-FQCHSDBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3(C(C(C(C(O3)C)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343858 | |
| Record name | Perindoprilat glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120381-56-8 | |
| Record name | Perindoprilat glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120381568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindoprilat glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Structural Characterization of Perindoprilat Glucuronide
High-Resolution Mass Spectrometry for Molecular Identification
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the molecular identification and quantification of perindoprilat (B1679611) glucuronide in biological matrices. nih.govresearchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the precise determination of the compound's mass-to-charge ratio.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide invaluable structural information. For instance, the in-source fragmentation of perindoprilat glucuronide can sometimes lead to the detection of the parent compound, perindoprilat, which necessitates careful chromatographic separation to avoid analytical misinterpretation. The development of selective detection methods is informed by these characteristic fragmentation pathways.
A known challenge in the analysis of glucuronide metabolites is their potential for in-source fragmentation, which can artificially inflate the measured concentration of the aglycone (in this case, perindoprilat). Therefore, robust chromatographic separation is essential to ensure accurate quantification. e-b-f.eu
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of this compound and for its separation from related compounds and metabolites. bioglyco.comnih.gov
Commercial sources of perindoprilat acyl-β-D-glucuronide often specify a purity of greater than 98%, as determined by HPLC. bioglyco.com The identity of the compound is typically confirmed through a combination of chromatographic retention time and mass spectrometric data. bioglyco.com
Various LC-MS/MS methods have been developed for the simultaneous quantification of perindopril (B612348) and its active metabolite, perindoprilat, in biological fluids. researchgate.netnih.gov These methods rely on efficient chromatographic separation on columns such as C18 to resolve the analytes from endogenous interferences and other metabolites. researchgate.netnih.gov The development of such methods involves optimizing the mobile phase composition and gradient to achieve adequate separation and peak shape. nih.gov
The following table outlines typical parameters for the chromatographic analysis of related compounds, which are indicative of the methods used for this compound.
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netbioglyco.com |
| Stationary Phase | Reversed-phase columns, such as C18 researchgate.netnih.gov |
| Purity Assessment | Purity levels exceeding 98% are reported for synthetic standards. bioglyco.com |
| Identity Confirmation | Based on retention time and mass spectral data. bioglyco.com |
Fourier Transform Infrared (FTIR) Spectroscopy in Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural analysis of molecules by identifying their functional groups. nih.gov While specific FTIR data for this compound is not extensively published in readily available literature, the expected spectral features can be inferred from the analysis of its parent compound, perindopril, and the known characteristics of glucuronide conjugates. researchgate.netbiomedres.us
FTIR analysis of perindopril reveals characteristic peaks corresponding to its structural components. biomedres.us For this compound, the FTIR spectrum would be expected to exhibit these peaks, along with additional absorptions attributable to the glucuronic acid moiety.
Key expected FTIR absorption bands for this compound would include:
O-H stretching: A broad band, characteristic of the multiple hydroxyl groups in the glucuronic acid portion and the carboxylic acid groups.
C-H stretching: Arising from the aliphatic and alicyclic parts of the perindoprilat structure. biomedres.us
C=O stretching: Strong absorptions from the carboxylic acid and amide functional groups present in the molecule. biomedres.us
N-H bending: Associated with the secondary amine in the perindoprilat structure.
C-O stretching: From the ester linkage and the ether and alcohol groups of the glucuronide moiety.
The table below summarizes the principal functional groups and their expected FTIR absorption regions.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid, Alcohols) | Broad, ~3300-2500 |
| C-H (Aliphatic) | ~2960-2850 |
| C=O (Carboxylic acid, Amide, Ester) | ~1760-1650 |
| N-H (Amine) | ~3400-3200 |
| C-O (Ester, Ether, Alcohol) | ~1300-1000 |
Biosynthesis and Enzymology of Perindoprilat Glucuronide
Pathways of Formation from Perindopril (B612348) and Perindoprilat (B1679611)
The generation of perindoprilat glucuronide is not a singular event but rather the result of several metabolic routes involving both the prodrug, perindopril, and its active metabolite, perindoprilat.
Glucuronidation represents a significant Phase II metabolic conjugation reaction for xenobiotics, increasing their water solubility to facilitate excretion. nih.gov In the biotransformation of perindopril, glucuronidation is a key pathway, though considered a minor route compared to the primary hydrolysis that forms perindoprilat. tandfonline.comnih.gov This process leads to the formation of acyl glucuronides for both perindopril and its active metabolite, perindoprilat. tandfonline.comnih.gov
The initial metabolism of perindopril after oral administration is heavily influenced by the first-pass effect in the liver. ontosight.aimedsafe.govt.nz A substantial portion of perindopril undergoes this pre-systemic metabolism. ontosight.ai It is during this hepatic first-pass that a glucuronoconjugate derivative of perindoprilat is formed. medsafe.govt.nznih.gov After absorption, perindopril can undergo first-pass metabolism to create perindopril glucuronide, which serves as a precursor in a multi-step pathway to other metabolites. researchgate.netogyei.gov.hu
A notable pathway to the formation of this compound involves an intermediate step. Following absorption, perindopril undergoes first-pass metabolism to form perindopril glucuronide. researchgate.netogyei.gov.hu This intermediate metabolite is subsequently hydrolyzed, leading to the formation of this compound. researchgate.netogyei.gov.hu This indirect route underscores the complexity of perindopril's metabolic fate.
While perindoprilat is the direct precursor to this compound through direct conjugation, a significant portion of the metabolite is formed via an indirect pathway. evitachem.com A primary route involves the pre-systemic, first-pass metabolism of the parent drug, perindopril, into its own glucuronide conjugate first. nih.gov This perindopril glucuronide is then metabolized further to yield this compound. researchgate.netogyei.gov.hu Therefore, the formation of this compound is not exclusively a result of the direct conjugation of perindoprilat.
Enzymatic Catalysis by UDP-Glucuronosyltransferases (UGTs)
The conjugation of glucuronic acid to substrate molecules is a reaction catalyzed by a specific family of enzymes.
The glucuronidation reactions in the metabolic pathway of perindopril are catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govevitachem.com These enzymes facilitate the conjugation of both perindopril and perindoprilat to form their respective glucuronide metabolites. nih.gov The synthesis of this compound specifically involves the UGT-catalyzed conjugation of glucuronic acid to perindoprilat, which acts as the substrate. evitachem.com While the involvement of the UGT enzyme family is established, the specific isoenzyme responsible for metabolizing perindopril into perindopril glucuronide has not been clearly identified. researchgate.net
Data Tables
Table 1: Identified Metabolites of Perindopril
| Metabolite Name | Classification | Metabolic Pathway | Reference |
| Perindoprilat | Active Metabolite | Hydrolysis | fda.gov |
| Perindopril glucuronide | Inactive Metabolite | Glucuronidation | fda.govdrugbank.com |
| This compound | Inactive Metabolite | Glucuronidation, Hydrolysis | fda.govdrugbank.com |
| Dehydrated perindopril | Inactive Metabolite | Cyclization / Dehydration | fda.gov |
| Diastereoisomers of dehydrated perindoprilat | Inactive Metabolite | Cyclization / Dehydration | fda.gov |
Table 2: Pharmacokinetic Parameters of Perindopril and its Metabolites
| Compound | Elimination Half-Life (t½) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| Perindopril | ~0.8 to 2.9 hours | 64.2 µg/L | ~1 hour | fda.govresearchgate.net |
| Perindoprilat | ~10.9 hours (biphasic, long terminal phase up to 120h) | 4.7 µg/L | 3 to 7 hours | fda.govdrugbank.comresearchgate.net |
| This compound | ~1.7 hours | Not specified | Not specified | researchgate.net |
Investigation of Specific UGT Isoforms in Perindopril Glucuronidation
The glucuronidation of perindopril and its active metabolite, perindoprilat, is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the conjugation of glucuronic acid to the parent compound or its metabolites, increasing their water solubility and aiding in their excretion. evitachem.comsolvobiotech.com
While it is established that UGT enzymes are responsible for the formation of this compound, the specific isoforms involved in the glucuronidation of perindopril have not been definitively identified. nih.govpreprints.org The UGT superfamily is diverse, with numerous isoforms exhibiting distinct but often overlapping substrate specificities. eur.nlnih.gov This complexity makes pinpointing the exact UGTs responsible for perindopril's metabolism challenging. Research indicates that major UGT isoforms in the liver, such as UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15, play significant roles in the glucuronidation of a wide array of drugs. mdpi.com Further investigation is required to elucidate the specific contributions of these or other UGT isoforms to the formation of this compound.
Enzyme Kinetics and Substrate Specificity in In Vitro Systems
The study of enzyme kinetics provides valuable insights into the efficiency and capacity of metabolic pathways. For glucuronidation reactions, models like the Michaelis-Menten equation are often employed to determine key parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half of Vmax. rdd.edu.iq
In the context of this compound, in vitro systems using human liver microsomes or recombinant UGT enzymes are instrumental. solvobiotech.com These systems allow for the controlled investigation of the glucuronidation process. Studies have shown that the formation of this compound is a significant metabolic pathway. nih.govdrugbank.com However, detailed kinetic data, including specific Km and Vmax values for the UGT isoforms involved in perindoprilat glucuronidation, remain to be fully characterized. The complexity of UGT substrate specificity, where one isoform can metabolize various substrates and one substrate can be metabolized by multiple isoforms, necessitates careful experimental design to accurately define these kinetic parameters. eur.nlpsu.edu
Comparative Biotransformation Across Species
Understanding the differences in drug metabolism between various species is crucial for the preclinical development of pharmaceuticals. Animal models are essential for predicting how a drug will be metabolized in humans. rug.nl
Species-Specific Metabolic Pathways and Metabolite Profiles (e.g., Rat vs. Dog Models)
The metabolism of perindopril has been studied in several species, including rats, dogs, monkeys, and humans. nih.gov In all these species, the primary biotransformation pathway is the hydrolysis of perindopril to its active metabolite, perindoprilat. nih.gov A secondary, yet important, route is the formation of acyl glucuronides of both perindopril and perindoprilat. nih.gov
However, the quantitative importance of these pathways can differ between species. For instance, a study comparing the metabolism in rats and dogs revealed that after oral administration, both the hydrolysis to perindoprilat and the glucuronidation pathway occur to a similar extent in dogs. pharmadesk.com In rats, while both pathways are present, the relative contribution of glucuronidation might differ. Another metabolic route, the internal dehydration of perindopril and perindoprilat to form cyclic lactam structures, is a minor pathway in most species but is more significant in humans. nih.gov
| Metabolic Pathway | Rat | Dog | Monkey | Human |
|---|---|---|---|---|
| Hydrolysis to Perindoprilat | Major | Major | Major | Major |
| Glucuronidation of Perindopril | Minor | Similar extent to hydrolysis | Minor | Minor |
| Glucuronidation of Perindoprilat | Minor | Similar extent to hydrolysis | Minor | Minor |
| Lactam Formation | Minor | Minor | Minor | Minor, but more significant than in other species |
Quantitative Assessment of Glucuronidation Pathways in Animal Models
Quantitative analysis of perindopril's metabolic fate reveals the extent of glucuronidation in different animal models. In dogs, data suggests that the hydrolysis and glucuronidation pathways are of comparable importance. pharmadesk.com In a study involving the oral administration of radiolabeled perindopril, a significant portion of the dose was recovered as metabolites, including glucuronides, in urine and feces across different species. nih.gov For example, in one study, approximately 75% of an administered dose was recovered in the urine and 25% in the feces within 96 hours, with a substantial part being metabolites. researchgate.net
The following table summarizes the quantitative excretion of perindopril and its metabolites in different species, highlighting the role of glucuronidation.
| Compound | Percentage of Dose Excreted in Urine (Human) |
|---|---|
| Perindopril (unchanged) | 4-12% |
| Perindoprilat | ~19-20% |
| Perindopril Glucuronide | One of the two main circulating metabolites |
| This compound | One of the two main circulating metabolites |
Note: Specific percentages for glucuronide metabolites in urine are not consistently reported across all studies, but they are acknowledged as major circulating metabolites. drugbank.comnih.gov
Contribution of Carboxylesterases to Perindopril Metabolism and Perindoprilat Formation
The conversion of the prodrug perindopril to its pharmacologically active form, perindoprilat, is a critical activation step. nih.gov This hydrolysis is primarily mediated by carboxylesterases, with hepatic carboxylesterase 1 (CES1) being the key enzyme. nih.govpreprints.orgnih.gov CES1 is highly expressed in the liver and is responsible for the hydrolysis of a wide range of ester-containing drugs. nih.govpreprints.org
The efficiency of this conversion by CES1 directly influences the bioavailability of the active metabolite, perindoprilat. nih.govpreprints.org Following oral administration, perindopril undergoes significant first-pass metabolism in the liver, where CES1 facilitates its hydrolysis. nih.gov While glucuronidation is a parallel metabolic pathway, the initial and essential step for the therapeutic action of perindopril is its activation by carboxylesterases. nih.gov
Pharmacokinetic Research on Perindoprilat Glucuronide Non Clinical and Mechanistic Focus
Disposition Studies in Animal Models
The disposition of perindopril (B612348) and its metabolites, including perindoprilat (B1679611) glucuronide, has been investigated in several animal species. A key comparative study involving the administration of radiolabeled ¹⁴C-perindopril to rats, dogs, and monkeys provides the most detailed insights into the fate of its metabolites in non-clinical models. nih.govtandfonline.com
In this pivotal study, the distribution of metabolites was determined in urine, feces, and, for rats, bile, following both oral and intravenous administration. nih.govtandfonline.com The study identified six biotransformation products, with the primary pathway across all species being the hydrolysis of perindopril to its active metabolite, perindoprilat. nih.govtandfonline.com The formation of acyl glucuronides of both perindopril and perindoprilat was identified as a minor route of biotransformation in these animal models. nih.govtandfonline.com
The following table summarizes the urinary and fecal excretion of perindoprilat glucuronide as a percentage of the administered dose of ¹⁴C-perindopril in male rats, dogs, and monkeys over 96 hours.
Table 1: Cumulative Excretion of this compound (% of Dose) in Male Animals (96h)
| Species | Route | Urine | Feces | Total |
|---|---|---|---|---|
| Rat | Oral | 1.1 | 0.9 | 2.0 |
| I.V. | 1.9 | 0.4 | 2.3 | |
| Dog | Oral | 1.0 | 0.2 | 1.2 |
| I.V. | 2.2 | <0.1 | 2.2 | |
| Monkey | Oral | 1.1 | 0.2 | 1.3 |
| I.V. | 2.0 | <0.1 | 2.0 |
Data derived from Grislain et al., 1990. nih.govtandfonline.com
These findings indicate that in rats, dogs, and monkeys, this compound accounts for a small fraction of the total eliminated dose of perindopril, with excretion occurring through both renal and fecal routes. nih.govtandfonline.com
Elimination Pathways and Excretion Mechanisms
The elimination of this compound from the body involves several key pathways and mechanisms, primarily centered around renal and biliary excretion.
The kidneys are a principal route for the elimination of perindoprilat and its metabolites. fda.gov this compound, being a hydrophilic conjugate, is readily excreted in urine. nih.gov While specific transporters for this compound have not been definitively identified in non-clinical studies, the renal handling of glucuronide conjugates, in general, involves a combination of glomerular filtration and active tubular secretion. Organic anion transporters (OATs) located on the basolateral membrane of renal proximal tubule cells and multidrug resistance-associated proteins (MRPs) on the apical membrane are responsible for the secretion of a wide array of organic anions, including many glucuronide metabolites. frontiersin.org It is plausible that this compound is a substrate for these transport systems, facilitating its movement from the blood into the urine.
The movement of this compound across cellular membranes is dependent on active transport processes. Glucuronide conjugates are typically organic anions that cannot passively diffuse across lipid bilayers. frontiersin.org Their disposition is therefore reliant on transporter proteins. In the liver, transporters on the sinusoidal membrane (facing the blood) and the canalicular membrane (facing the bile) mediate the uptake and biliary excretion of glucuronides. Similarly, in the kidney, active transport is essential for tubular secretion. frontiersin.org While direct studies on this compound are lacking, the principles of drug metabolite transport suggest a critical role for transporters like OATs and MRPs in its disposition. frontiersin.org
Studies in bile-duct cannulated rats provide further evidence for the active excretion of perindopril metabolites. Following intravenous administration of ¹⁴C-perindopril, a significant portion of the radioactivity is recovered in the bile.
Table 2: Biliary Excretion of Perindopril Metabolites in Male Rats (% of I.V. Dose)
| Time (h) | Perindopril | Perindoprilat | This compound | Other Metabolites | Total Radioactivity |
|---|---|---|---|---|---|
| 0-24 | 2.5 | 22.8 | 1.7 | 10.1 | 37.1 |
| 24-48 | 0.1 | 0.8 | 0.1 | 0.4 | 1.4 |
| Total | 2.6 | 23.6 | 1.8 | 10.5 | 38.5 |
Data derived from Grislain et al., 1990. nih.govtandfonline.com
As shown in the table, approximately 1.8% of the intravenous dose is excreted in the bile as this compound within 48 hours, confirming a role for active biliary transport in its elimination in this species. nih.govtandfonline.com
Studies have confirmed that perindopril, perindoprilat, and this compound are dialyzable. nih.govresearchgate.net This indicates that the molecule is small enough and not extensively bound to plasma proteins to be removed from the blood by hemodialysis. This characteristic is particularly relevant in the context of renal impairment, where the accumulation of these compounds is observed. nih.govresearchgate.net
Influence of Physiologic Factors on Glucuronide Disposition in Non-Clinical Models
The disposition of this compound can be influenced by various physiological factors. While non-clinical data are sparse, the most significant factor identified is renal function. In states of renal impairment, the elimination of perindoprilat and its glucuronide is significantly reduced, leading to their accumulation in plasma. nih.govresearchgate.net
Protein binding is another factor that can influence drug disposition. Perindoprilat itself exhibits low binding to plasma proteins (10-20%). drugbank.comnih.gov While specific data for the protein binding of this compound in animal plasma are not available, it is generally expected that glucuronide conjugates have low protein binding due to their increased hydrophilicity.
Effects of Hepatic Function on Kinetic Parameters
The liver is the primary site for the metabolic conversion of the prodrug perindopril into its active metabolite, perindoprilat, and its inactive metabolite, this compound. nih.gov Glucuronidation is a crucial phase II metabolic pathway that facilitates the elimination of various compounds. flinders.edu.au Therefore, hepatic function is intrinsically linked to the pharmacokinetic profile of perindopril and its metabolites.
Research in patients with liver cirrhosis has demonstrated a significant impact on the metabolism of perindopril. nih.govnih.gov In individuals with mild to severe cirrhosis, the biotransformation of perindopril is altered. Studies comparing cirrhotic patients to healthy volunteers show that after a single oral dose of perindopril, the exposure (AUC) to the parent prodrug is approximately doubled in those with hepatic impairment. nih.govnih.gov This is coupled with a significantly lower partial metabolic clearance of perindopril into its active form, perindoprilat. nih.gov
While these studies did not directly report the kinetic parameters for this compound in cirrhotic patients, the findings have clear implications. This compound is formed predominantly from perindopril through a pre-systemic first-pass metabolism in the liver. nih.gov Given that liver cirrhosis markedly impairs the primary metabolic pathways of perindopril, it is implicit that the disposition of all metabolites formed in the liver, including this compound, is affected. The reduced functional capacity of hepatocytes in cirrhotic states can limit the efficiency of glucuronidation reactions. prolekare.cz Pathophysiological changes in cirrhosis, such as altered blood flow and reduced hepatocyte function, are known to decrease the clearance of drugs that undergo extensive hepatic metabolism. prolekare.cztandfonline.com
Table 1: Influence of Liver Cirrhosis on Perindopril and Perindoprilat Pharmacokinetics (Single 8 mg Oral Dose) Data sourced from a study comparing patients with liver cirrhosis to a historical control group of healthy volunteers. nih.gov
| Parameter | Healthy Volunteers (n=?) | Liver Cirrhosis Patients (n=10) | Percentage Change |
| Perindopril AUC (ng·h/mL) | 266 ± 70 | 602 ± 294 | ~+126% |
| Perindoprilat AUC (ng·h/mL) | 120 ± 29 | 134 ± 139 | ~+12% (Not Statistically Significant) |
| Partial Metabolic Clearance to Perindoprilat (mL/min) | 58 ± 22 | 26 ± 12 | ~-55% |
Impact of Dietary Factors on Glucuronide Disposition
The presence of food in the gastrointestinal tract can influence the absorption and metabolism of orally administered drugs. researchgate.netresearchgate.net For perindopril, studies have investigated the effect of food on the disposition of the parent drug and its metabolites.
Research in healthy subjects has shown that the concomitant intake of food significantly alters the pharmacokinetics of perindopril, primarily by reducing its conversion to the active metabolite, perindoprilat. nih.gov The bioavailability of perindoprilat was observed to decrease by approximately 35% when perindopril was administered with food. nih.govdrugs.com This is attributed to a significant reduction in the partial metabolic clearance of perindopril to perindoprilat. researchgate.net
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects (Fasted vs. Fed State) Data derived from a single-dose crossover study in 12 healthy subjects. researchgate.net
| Parameter | Fasted State | Fed State | p-value |
| Cmax (ng/mL) | 100 ± 21 | 105 ± 18 | NS |
| tmax (h) * | 1.0 (1.0-2.0) | 2.0 (1.0-4.0) | NS |
| AUC (0-t) (ng·h/mL) | 290 ± 51 | 305 ± 47 | NS |
| Half-life (h) | 2.3 ± 0.6 | 2.2 ± 0.6 | NS |
| Renal Clearance (mL/min) | 200 ± 54 | 191 ± 50 | NS |
| Median (range); NS = Not Significant |
Investigation of Enterohepatic Recycling of Glucuronides and Its Implications
Enterohepatic recycling (EHC) is a pharmacokinetic process involving the biliary excretion of a drug or its metabolite into the intestine, followed by intestinal reabsorption back into systemic circulation. researchgate.net This process can significantly prolong the plasma half-life and exposure of a compound. researchgate.net For glucuronide metabolites, EHC involves a specific mechanism dependent on the gut microbiome. researchgate.netnih.gov
The cycle for a glucuronide metabolite consists of several key steps:
Hepatic Glucuronidation: The parent drug or its metabolite is conjugated with glucuronic acid in the liver, forming a more water-soluble glucuronide. nih.gov
Biliary Excretion: The glucuronide conjugate is actively transported from the hepatocytes into the bile and subsequently released into the duodenum. researchgate.net
Intestinal Deconjugation: In the intestinal lumen, β-glucuronidase enzymes produced by the resident gut microbiota hydrolyze the glucuronide, cleaving off the glucuronic acid moiety and regenerating the aglycone (the original molecule). nih.govresearchgate.net
Reabsorption: The less polar, deconjugated molecule can then be reabsorbed across the intestinal wall into the portal circulation, returning to the liver and re-entering systemic circulation. nih.gov
Non-clinical research using a perfused rat liver model has shown that glucuronide metabolites of perindopril are detected in significant concentrations in the bile. This biliary excretion is a fundamental prerequisite for enterohepatic recycling. While direct studies confirming the subsequent deconjugation and reabsorption of perindoprilat from this compound in the intestine are not available in the reviewed literature, the established mechanism for other glucuronidated compounds provides a strong basis for its potential occurrence.
Studies on other drugs, such as DPTQ in dogs, have demonstrated EHC by comparing pharmacokinetic profiles in normal animals versus those with bile duct cannulation (which prevents bile from entering the intestine). nih.govnih.gov In these models, the absence of EHC in cannulated animals results in a shorter terminal half-life and altered fecal recovery of the parent drug, confirming the role of biliary excretion and subsequent gut-mediated hydrolysis. nih.govresearchgate.net
The implication of EHC for this compound would be a potential prolongation of the exposure to its aglycone, perindoprilat. If this compound is hydrolyzed in the gut, the regenerated perindoprilat could be reabsorbed, potentially contributing to the long terminal half-life observed for this active metabolite. nih.gov This recycling mechanism could effectively create a reservoir of the active metabolite in the enterohepatic system.
Synthetic Strategies for Perindoprilat Glucuronide
Enzymatic and Microbial Biotransformation for Glucuronide Generation
In vitro biosynthesis provides a direct method to produce the authentic, biologically relevant glucuronide metabolite. This is typically achieved using subcellular fractions that are rich in the necessary enzymes, primarily UDP-glucuronosyltransferases (UGTs). Human liver microsomes (HLM) are a common and relevant source of these enzymes for drug metabolism studies. nih.gov
The process involves incubating the aglycone, perindoprilat (B1679611), with HLM in the presence of the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). nih.gov UDPGA serves as the donor of the glucuronic acid moiety. The reaction is carried out in a buffered solution at a physiological pH, typically around 7.4, and at 37°C to mimic physiological conditions. mdpi.com To enhance the activity of the membrane-bound UGTs, which have their active site within the lumen of the endoplasmic reticulum, the microsomal membrane is often permeabilized using detergents like Triton X-100 or pore-forming agents such as alamethicin. mdpi.com The inclusion of a β-glucuronidase inhibitor, like saccharolactone, is also common to prevent the hydrolysis of the newly formed acyl glucuronide. mdpi.com
Following incubation, the reaction is quenched, and the perindoprilat glucuronide is isolated and purified from the reaction mixture, often using techniques like high-performance liquid chromatography (HPLC). While this method is excellent for producing the authentic metabolite for identification and characterization, the yields are generally low, making it less suitable for large-scale production. chimia.ch
Table 2: Typical Components of an In Vitro Glucuronidation Assay
| Component | Purpose | Typical Concentration/Condition |
|---|---|---|
| Human Liver Microsomes (HLM) | Source of UGT enzymes | 0.1 - 1.0 mg/mL protein |
| Perindoprilat (Substrate) | The aglycone to be glucuronidated | Varies depending on kinetic parameters |
| UDPGA (Co-factor) | Glucuronic acid donor | 1 - 5 mM |
| Alamethicin/Detergent | To permeabilize microsomal membrane | e.g., 25-50 µg/mg protein |
| Saccharolactone | β-glucuronidase inhibitor | ~1 mM |
| Buffer (e.g., Phosphate) | Maintain physiological pH | pH 7.4 |
| Temperature | Mimic physiological conditions | 37°C |
Microbial biotransformation offers a promising and scalable alternative for the production of drug glucuronides. hyphadiscovery.com This method leverages the enzymatic machinery of microorganisms to carry out specific bioconversions. Certain strains of bacteria, yeast, and fungi are known to possess UGT-like enzymes or can be genetically engineered to express human UGTs. nih.govcolab.ws
For the production of this compound, a suitable microbial strain would be cultured in a fermentation medium containing essential nutrients. The substrate, perindoprilat, is then added to the culture, and the fermentation is allowed to proceed under controlled conditions of temperature, pH, and aeration. The microorganism takes up the substrate and, through its metabolic pathways, conjugates it with a glucuronic acid moiety, which may be endogenously synthesized by the microbe.
A significant advantage of this approach is the potential for large-scale production by using industrial fermenters. hyphadiscovery.com Furthermore, advances in genetic engineering have enabled the development of recombinant microbial systems specifically designed for efficient glucuronide synthesis. For example, co-expressing a human UGT isoform along with an enzyme like UDP-glucose-6-dehydrogenase (which is involved in the synthesis of UDPGA) in a host like Saccharomyces cerevisiae can create a whole-cell biocatalyst for the production of specific glucuronides. nih.govcolab.ws After fermentation, the glucuronide product can be recovered from the culture broth and purified. This method has been successfully applied to produce various acyl glucuronides. hyphadiscovery.com
Analytical Methodologies for Quantifying Perindoprilat Glucuronide in Biological Matrices Research Context
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of perindopril (B612348) and its metabolites. wisdomlib.org Numerous methods have been developed and validated for the simultaneous quantification of perindopril and its active metabolite, perindoprilat (B1679611), in human plasma. nih.govnih.gov These methods are characterized by their high sensitivity, specificity, and throughput.
Typically, the analytical approach involves sample preparation, such as protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation on a reversed-phase column (e.g., C18). nih.govresearchgate.net Detection is achieved using a mass spectrometer, often with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode to ensure specificity. researchgate.net While many published methods focus on perindopril and perindoprilat, the principles are directly applicable to the quantification of the more polar perindoprilat glucuronide. The chromatographic conditions, such as the mobile phase composition, may be adapted to ensure adequate retention of the highly polar glucuronide conjugate on the analytical column. researchgate.net
| Parameter | Description | Source |
|---|---|---|
| Chromatography | Reversed-Phase HPLC/UPLC | nih.govresearchgate.net |
| Stationary Phase (Column) | Phenomenex® C-18 or Thermo BDS Hypersil C18 | nih.govresearchgate.net |
| Mobile Phase | Gradient elution with methanol/acetonitrile and water containing formic acid | nih.govresearchgate.net |
| Ionization | Electrospray Ionization (ESI), often in positive or negative ion mode | researchgate.netsci-hub.se |
| Detection | Tandem Mass Spectrometry (MS/MS) | wisdomlib.org |
| Monitored Transitions (Example) | Perindopril: m/z 369.10 → 172.00; Perindoprilat: m/z 339.00 → 168.10 | nih.gov |
Radioimmunoassay (RIA) Techniques for Quantitation
Historically, radioimmunoassay (RIA) was a significant method for the quantification of perindopril and its active metabolite, perindoprilat. researchgate.net These immunoassays are based on the principle of competitive binding, where a radiolabeled form of the analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites.
During the application of an early RIA for perindoprilat, researchers observed the presence of a third immunoreactive component in both plasma and urine samples. researchgate.net This component was subsequently isolated and identified as this compound, highlighting that the initial immunoassay was not fully specific for perindoprilat alone and cross-reacted with its glucuronide metabolite. researchgate.net This discovery underscored the need for enhanced specificity in the analytical methodology.
Advanced Chromatographic Separations (e.g., Ion-Exchange Chromatography)
To overcome the specificity challenges encountered with direct RIA, a combination of advanced chromatographic separation and immunoassay was developed. researchgate.net Anion-exchange chromatography was employed as a critical sample fractionation step prior to quantification. researchgate.net
The method involves the following steps:
Biological samples (plasma or urine) are passed through an anion-exchange resin column.
A stepwise elution process is used to separate the compounds based on their charge characteristics.
The first fraction elutes perindopril (the prodrug).
The second fraction elutes perindoprilat.
The third fraction elutes the more negatively charged this compound. researchgate.net
Following this separation, the fractions containing perindoprilat and this compound could be quantified directly by RIA. The fraction containing perindopril required an additional step of alkaline hydrolysis to convert it to perindoprilat before it could be measured by the same RIA. researchgate.net This hyphenated technique (chromatography-RIA) provided the necessary specificity to individually quantify the parent drug and its two major metabolites.
Bioanalytical Method Development and Validation Parameters
The development and validation of any bioanalytical method for quantifying this compound must adhere to stringent regulatory guidelines. This ensures that the data generated is reliable, reproducible, and accurate for its intended purpose, such as in pharmacokinetic research.
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Selectivity is paramount when measuring a metabolite like this compound to avoid interference from the parent drug (perindopril) and the active metabolite (perindoprilat).
In LC-MS/MS , specificity is achieved through a combination of the chromatographic retention time and the unique mass transitions (precursor ion to product ion) monitored for the analyte. nih.gov
In RIA , specificity is dependent on the antibody's ability to bind exclusively to the target analyte. As seen with perindoprilat, cross-reactivity with metabolites like the glucuronide can occur. researchgate.net Coupling RIA with a preliminary separation technique like ion-exchange chromatography is a proven strategy to ensure specificity. researchgate.net
Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. These parameters are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). For bioanalytical methods, the acceptance criteria are generally within ±15% for accuracy (bias) and ≤15% for precision (coefficient of variation, CV), except at the LLOQ, where ±20% and ≤20% are often acceptable.
| Validation Parameter | Acceptance Criteria | Reported Finding (Example) | Source |
|---|---|---|---|
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Values within 15% CV | nih.gov |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) | Values within 15% CV | nih.gov |
| Linearity (r²) | Typically ≥0.99 | >0.99 | nih.gov |
| Recovery | Consistent and reproducible | 80-110% | nih.govresearchgate.net |
The stability of the analyte in the biological matrix is a critical parameter that must be thoroughly investigated. This compound is an acyl glucuronide, a class of metabolites known for potential instability. scispace.comscbt.com Acyl glucuronides can undergo hydrolysis back to the aglycone (perindoprilat) and intramolecular acyl migration, where the perindoprilat moiety shifts its position on the glucuronic acid ring. scispace.com
This degradation is influenced by pH and temperature. nih.gov To ensure the integrity of samples and the accuracy of quantitative results, specific handling and storage procedures are essential. These often include:
Immediate separation of plasma from whole blood.
Acidification of the plasma sample to a lower pH to inhibit hydrolysis. nih.gov
Storage of samples at low temperatures, such as -20°C or, preferably, -80°C, to minimize degradation over time. nih.gov
Stability must be proven under various conditions that mimic the sample lifecycle, including short-term stability at room temperature, long-term stability at frozen temperatures, and stability through freeze-thaw cycles. scispace.com
Recovery and Matrix Effects
In the development of quantitative bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), assessing extraction recovery and matrix effects is crucial for ensuring the accuracy, precision, and reliability of the results.
Recovery
Extraction recovery is a measure of the efficiency of an extraction procedure in isolating an analyte from a biological sample. It is calculated by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration. Incomplete or variable recovery can lead to an underestimation of the analyte's concentration and introduce variability in the data.
For polar metabolites like glucuronides, achieving high and consistent recovery can be challenging due to their hydrophilic nature. researchgate.netscispace.com Common extraction techniques employed in bioanalysis include:
Protein Precipitation (PP): A simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) is added to a plasma sample to precipitate proteins. nih.govnih.gov While fast, this method may result in less clean extracts and significant matrix effects. scispace.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. The pH of the aqueous phase is often adjusted to ensure the analyte is in a non-ionized state to facilitate its transfer into the organic solvent. scispace.com
Solid-Phase Extraction (SPE): Considered a more selective and effective technique, SPE uses a solid sorbent to isolate the analyte from the matrix. It can provide cleaner extracts and higher recovery rates compared to PP and LLE, with mixed-mode SPE sorbents being particularly effective for polar metabolites. researchgate.netscispace.com
While specific recovery data for this compound is unavailable, studies on perindoprilat provide insight into the expected performance of these methods.
Interactive Data Table: Illustrative Extraction Recovery of Perindoprilat in Human Plasma
This table presents typical recovery data for perindoprilat from various studies, demonstrating the efficiency of different extraction techniques.
| Extraction Method | Analyte | Quality Control Level | Mean Recovery (%) | Reference |
| Solid Phase Extraction | Perindoprilat | Low (LQC) | 85.9 | sci-hub.se |
| Solid Phase Extraction | Perindoprilat | Medium (MQC) | 93.6 | sci-hub.se |
| Solid Phase Extraction | Perindoprilat | High (HQC) | 93.6 | sci-hub.se |
| Protein Precipitation | Perindoprilat | Not Specified | 80-110 | nih.govresearchgate.net |
| HILIC | Perindoprilat | 5 ng/mL | 97.3 | researchgate.net |
| HILIC | Perindoprilat | 50 ng/mL | 97.3 | researchgate.net |
| HILIC | Perindoprilat | 150 ng/mL | 98.1 | researchgate.net |
Note: This data is for perindoprilat and is intended to be illustrative for the analysis of its glucuronide metabolite.
Matrix Effects
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine). marker-test.de These effects, typically ion suppression or enhancement, are a primary concern in LC-MS/MS analysis as they can significantly impact the accuracy and reproducibility of quantification. marker-test.denih.gov
Biological matrices like plasma and urine are complex, containing numerous endogenous components such as salts, lipids, and proteins that can interfere with the ionization of the target analyte. scispace.comchromatographyonline.com Urine, in particular, can exhibit high variability in its composition, making the management of matrix effects critical. nih.govnih.gov
The evaluation of matrix effects is a mandatory part of bioanalytical method validation. It is typically assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. sci-hub.se
Strategies to minimize matrix effects include:
Efficient Sample Cleanup: Using advanced sample preparation techniques like SPE to remove interfering components. scispace.com
Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components.
Use of Isotope-Labeled Internal Standards: This is the most effective strategy to compensate for matrix effects. A stable isotope-labeled version of the analyte (e.g., perindoprilat-d4) behaves almost identically to the analyte during extraction and ionization, allowing for accurate correction of signal variations. nih.gov
Though some studies on perindoprilat report minimal or no significant matrix effects, others have observed ion enhancement, which was successfully corrected with an isotope-labeled internal standard. nih.govnih.gov
Interactive Data Table: Illustrative Matrix Effect Data for Perindoprilat
This table shows matrix effect values for perindoprilat, highlighting how different analytical setups can be affected by the biological matrix.
| Analytical Method | Analyte | Matrix | Finding | Reference |
| UPLC-MS/MS | Perindoprilat | Human Plasma | CV of absolute Matrix Factor < 5% | sci-hub.se |
| LC-MS/MS | Perindoprilat | Dried Blood Spots | Minimal matrix effects observed | nih.gov |
| LC-ESI/MS | Perindoprilat | Human Plasma | Low ion suppression reported | researchgate.net |
Note: This data is for perindoprilat and serves as an example for the potential matrix effects that could be encountered when analyzing its glucuronide metabolite.
Computational and Modeling Approaches for Perindoprilat Glucuronide Research
In Silico Prediction of Glucuronidation Sites and Metabolite Formation
The formation of perindoprilat (B1679611) glucuronide is a significant metabolic pathway for perindopril (B612348). nih.govnih.gov In silico models play a crucial role in predicting which sites on a molecule are most likely to undergo glucuronidation. For perindoprilat, a carboxylic acid-containing compound, the primary site of glucuronidation is the carboxyl group, leading to the formation of an acyl glucuronide. drugbank.com
Computational tools for predicting sites of metabolism (SOM) typically employ one of two approaches: ligand-based or structure-based models. nih.gov Ligand-based methods utilize the structural information of known substrates for specific UDP-glucuronosyltransferase (UGT) enzymes to build predictive models. nih.gov Structure-based approaches, on the other hand, use the three-dimensional structure of the metabolizing enzyme to dock the substrate and predict the most favorable binding orientation for catalysis.
While specific in silico studies predicting the glucuronidation of perindoprilat are not extensively published, general models for acyl glucuronide formation are applicable. These models would identify the carboxylic acid moiety of perindoprilat as the primary site for UGT-catalyzed conjugation. The prediction process involves analyzing the electronic and steric properties of the molecule to determine the most accessible and reactive site for the bulky glucuronic acid moiety to attach. The output of such predictive software would be a ranked list of potential metabolism sites, with the carboxyl group of perindoprilat expected to have the highest likelihood score for glucuronidation.
Table 1: General Approaches for In Silico Prediction of Glucuronidation
| Modeling Approach | Description | Application to Perindoprilat Glucuronide |
| Ligand-Based Methods | Utilizes databases of known UGT substrates to identify common structural motifs and properties that favor glucuronidation. | Comparison of perindoprilat's structure to known carboxylic acid substrates of UGT enzymes to predict its likelihood of being a substrate. |
| Structure-Based Methods | Employs 3D models of UGT enzyme active sites to simulate the docking of the substrate (perindoprilat). | Docking simulations of perindoprilat into the active sites of relevant UGT isoforms (e.g., UGT1A and UGT2B families) to predict binding affinity and orientation for glucuronidation at the carboxyl group. |
| Expert Systems | Rule-based systems that codify knowledge of metabolic pathways and enzyme specificities. | Application of rules for acyl glucuronidation to perindoprilat's chemical structure to predict the formation of its glucuronide conjugate. |
This table provides a general overview of in silico approaches and their hypothetical application to this compound, as specific published models are not available.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. nih.govresearchgate.net A PBPK model for perindopril and its metabolites, including this compound, would integrate physiological data with compound-specific information to predict its concentration-time profile in various tissues and in plasma.
The development of a PBPK model for this compound would involve several key steps:
Model Structure: The body is represented as a series of interconnected physiological compartments (e.g., liver, kidney, plasma, gut).
System-Specific Parameters: This includes blood flow rates to different organs, tissue volumes, and enzyme abundance, which are generally obtained from literature for a specific population (e.g., healthy adults).
Compound-Specific Parameters: For this compound, these would include its physicochemical properties (e.g., molecular weight, pKa, lipophilicity), binding to plasma proteins, and its formation and clearance rates. Pharmacokinetic studies in humans provide crucial data for these parameters, such as the observation that this compound is primarily formed via pre-systemic, first-pass metabolism. nih.gov Its elimination is biphasic, with a rapid renal excretion of the unbound fraction. nih.gov
Model Validation: The model's predictions are then compared against clinically observed pharmacokinetic data for this compound to ensure its accuracy.
Such a model could be used to predict the impact of various factors, such as renal impairment, on the disposition of this compound, as renal excretion is a major elimination pathway. nih.gov
Table 2: Key Parameters for a PBPK Model of this compound
| Parameter Category | Specific Parameter | Relevance to this compound Disposition | Data Source Example |
| Physiological | Renal Blood Flow | Influences the rate of renal clearance of the glucuronide. | Published physiological data |
| Physiological | Liver Volume and Blood Flow | Important for modeling the pre-systemic formation of the glucuronide. | Published physiological data |
| Compound-Specific | Formation Rate (Vmax, Km) | Describes the rate at which perindoprilat is converted to its glucuronide by UGT enzymes. | In vitro metabolism studies with human liver microsomes |
| Compound-Specific | Renal Clearance | Quantifies the rate of elimination of the glucuronide via the kidneys. | Clinical pharmacokinetic studies nih.govnih.gov |
| Compound-Specific | Plasma Protein Binding | Determines the fraction of unbound glucuronide available for distribution and elimination. | In vitro binding assays |
This table outlines the essential parameters for constructing a PBPK model for this compound, based on general PBPK principles and available pharmacokinetic information.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Glucuronide Metabolism
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov In the context of this compound, QSAR/QSPR studies can be valuable for predicting its reactivity and stability, which are important characteristics of acyl glucuronides.
Acyl glucuronides are known to be reactive metabolites that can undergo intramolecular acyl migration and hydrolysis. nih.govrsc.org The rate of these degradation reactions can be influenced by the electronic and steric properties of the aglycone (in this case, perindoprilat).
A QSPR model for a series of acyl glucuronides, including this compound, would involve:
Dataset Compilation: A set of structurally diverse acyl glucuronides with experimentally determined degradation half-lives would be assembled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the degradation half-life.
Studies on other acyl glucuronides have shown that descriptors related to the electron-withdrawing or -donating nature of substituents on the aglycone are critical in determining the stability of the glucuronide. nih.govnih.gov For this compound, a QSPR model could predict its degradation rate based on the structural features of the perindoprilat moiety.
Table 3: Important Molecular Descriptors in QSPR Models for Acyl Glucuronide Stability
| Descriptor Type | Example Descriptor | Influence on Acyl Glucuronide Stability |
| Electronic | Hammett constant (σ) | Electron-withdrawing groups generally decrease stability (faster degradation). |
| Electronic | Partial atomic charges | The charge distribution around the ester bond influences susceptibility to nucleophilic attack. |
| Steric | Steric parameters (e.g., Taft's Es) | Bulky groups near the carboxylic acid can hinder acyl migration and hydrolysis, potentially increasing stability. |
| Topological | Molecular connectivity indices | Reflect the overall size and branching of the molecule, which can impact its reactivity. |
This table summarizes key descriptors from general QSPR studies on acyl glucuronides that would be relevant for modeling this compound.
Molecular Dynamics Simulations for Enzyme-Substrate Interactions in Glucuronidation
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of this compound formation, MD simulations can provide detailed insights into the interaction between the substrate (perindoprilat) and the active site of the UGT enzyme responsible for its metabolism. nih.gov
An MD simulation of the perindoprilat-UGT enzyme complex would involve the following steps:
System Setup: A three-dimensional model of the UGT enzyme (often a homology model if the crystal structure is unavailable) is placed in a simulated physiological environment, including water molecules and ions. The perindoprilat molecule is then docked into the enzyme's active site.
Simulation: The forces between all atoms in the system are calculated, and Newton's laws of motion are used to simulate their movements over a specific time period.
Analysis: The resulting trajectory is analyzed to understand the dynamic behavior of the substrate within the active site, including key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding and facilitate the glucuronidation reaction.
While specific MD simulations for perindoprilat glucuronidation have not been published, such studies on other UGT substrates have revealed crucial information about the catalytic mechanism and the determinants of substrate specificity. nih.gov For perindoprilat, MD simulations could help to:
Identify the key amino acid residues in the UGT active site that interact with perindoprilat.
Understand the conformational changes that both the enzyme and substrate undergo upon binding.
Elucidate the mechanism of the nucleophilic attack of the carboxylate group on the UDP-glucuronic acid cofactor.
Table 4: Potential Insights from Molecular Dynamics Simulations of Perindoprilat Glucuronidation
| Research Question | Potential Insight from MD Simulation |
| Substrate Recognition | Identification of specific hydrogen bonds and hydrophobic interactions between perindoprilat and the UGT active site. |
| Catalytic Mechanism | Visualization of the conformational changes required to position the carboxyl group of perindoprilat for nucleophilic attack on the UDP-glucuronic acid. |
| Enzyme Flexibility | Understanding how the flexibility of the UGT active site accommodates the perindoprilat molecule. |
| Role of Water | Determining the role of water molecules in mediating the interaction between the substrate and the enzyme. |
This table outlines the potential applications and insights that could be gained from conducting molecular dynamics simulations on the perindoprilat-UGT system.
Future Directions and Emerging Research Areas
Further Elucidation of Specific UGT Isoforms Involved in Perindopril (B612348) Glucuronidation
The biotransformation of perindoprilat (B1679611) into perindoprilat glucuronide is known to occur via O-glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnorman-network.com Perindopril first undergoes metabolism to form perindopril glucuronide, which is then hydrolyzed to create this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net This glucuronide is one of the two main circulating metabolites of perindopril. drugbank.combiomedres.us
However, the specific human UGT isoforms responsible for this conjugation have not been definitively identified in the available literature. Glucuronidation is a major metabolic pathway, and different UGT enzymes (e.g., UGT1A and UGT2B families) exhibit substrate specificity and can vary significantly between individuals and populations. nih.gov For instance, studies on other drugs have shown that specific isoforms like UGT1A1 and UGT1A9 can be predominant in N-glucuronidation pathways, with notable differences across species. researchgate.net
Future research must focus on pinpointing the exact UGT isoforms that catalyze the glucuronidation of perindoprilat. This can be achieved through in vitro studies using a panel of recombinant human UGT enzymes to screen for catalytic activity towards perindoprilat. Identifying these specific isoforms would allow for a better prediction of drug-drug interactions, where co-administered drugs could inhibit or induce the same UGT enzymes, thereby altering the pharmacokinetic profile of perindoprilat and its glucuronide. It would also provide a mechanistic basis for any observed inter-individual variability in perindopril metabolism.
Comprehensive Investigation of Glucuronide Transport Mechanisms and Transporter-Mediated Interactions
Once formed, the hydrophilic and negatively charged this compound requires protein transporters to move across cell membranes. nih.gov The disposition of glucuronide metabolites is not merely a passive process; it is actively controlled by a host of uptake and efflux transporters located in key organs like the liver, kidneys, and intestines. nih.gov Efflux transporters, such as the Breast Cancer Resistance Protein (BCRP/ABCG2), and uptake transporters play a crucial role in moving glucuronides from the cell into the bloodstream or bile for elimination. nih.gov
While the transport of the parent drug perindopril has been linked to peptide transporters like SLC15A1 and SLC15A2, the specific transporters for this compound remain uninvestigated. drugbank.com It is also unknown whether perindopril or its metabolites act as inhibitors or inducers of key transporters like P-glycoprotein (P-gp). fda.gov
A comprehensive investigation is needed to identify the transporters responsible for the disposition of this compound. This would involve using in vitro systems, such as membrane vesicle assays or cell lines overexpressing specific transporters (e.g., OATPs, OATs, MRPs, BCRP), to determine substrate affinity. Understanding these transport mechanisms is critical, as they dictate the metabolite's distribution into systemic circulation for renal clearance or into bile for fecal elimination. biomedres.us This knowledge could explain variations in drug exposure and response, particularly in patients with genetic polymorphisms in transporter genes or those taking concurrent medications that interact with these transporters.
Development of Advanced In Vitro Models for Studying Glucuronide Biotransformation and Fate
The study of drug metabolism has traditionally relied on in vitro models such as human liver microsomes (HLM) and S9 fractions. doi.orgnih.gov These models are effective for producing and identifying metabolites like acyl glucuronides. doi.org However, their predictive power for in vivo outcomes can be limited, as they often fail to replicate the complex interplay of uptake, metabolism, and efflux that occurs in a whole organ. nih.govmdpi.com
Recent advances have led to the development of more sophisticated models that better mimic human physiology. Three-dimensional (3D) cell culture systems, such as spheroids of hepatocyte-like cells (HLCs), offer a more competent in vitro environment for toxicological and biotransformation studies. mdpi.com These models maintain metabolic activity for longer periods and better reflect the cellular architecture of the liver, making them more suitable for investigating the complete metabolic fate of a compound. mdpi.com
Future research should leverage these advanced in vitro models to study the biotransformation and fate of this compound. Using 3D-HLC spheroids could provide a more accurate picture of the balance between glucuronide formation and its subsequent transport out of the cell. Such models allow for the simultaneous assessment of drug uptake, metabolism, and efflux, offering a more translatable prediction of in vivo disposition and potential metabolite-mediated toxicity. nih.gov
Exploration of Novel Analytical Techniques for Enhanced Detection and Quantification
The standard for quantifying perindopril and its metabolites, including this compound, in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netogyei.gov.hu This technique offers high sensitivity and specificity, with established methods for analysis in human plasma and milk. researchgate.netresearchgate.net
A significant analytical challenge has been identified where perindoprilat can be formed from the perindoprilat-glucuronide conjugate in the ion source of the mass spectrometer. e-b-f.eunih.gov This in-source fragmentation can lead to an overestimation of the active metabolite, perindoprilat. e-b-f.eu Careful chromatographic separation of the analyte from its glucuronide metabolite is therefore essential to ensure accurate quantification. nih.gov
Future exploration should focus on both refining existing LC-MS/MS methods and developing novel analytical techniques. One promising area is the use of dried blood spot (DBS) sampling. nih.gov DBS offers a minimally invasive alternative to traditional venipuncture, simplifying sample collection and storage. Validated methods for quantifying perindoprilat from DBS using ultra-high-performance liquid chromatography (UHPLC-MS/MS) have been developed, demonstrating the feasibility of this approach. nih.gov Further development of such techniques could facilitate easier pharmacokinetic monitoring in diverse patient populations.
Table 1: Current and Emerging Analytical Techniques for this compound
| Technique | Application | Advantages | Challenges | Source(s) |
|---|---|---|---|---|
| LC-MS/MS | Gold standard for quantification in plasma and milk. | High sensitivity, high specificity. | Potential for in-source fragmentation of the glucuronide, leading to overestimation of perindoprilat. | researchgate.netresearchgate.netogyei.gov.hue-b-f.eunih.gov |
| UHPLC-MS/MS | Enhanced separation efficiency and speed. | Faster analysis times, better resolution of metabolites. | Still susceptible to in-source fragmentation if chromatography is not optimized. | nih.gov |
| Dried Blood Spot (DBS) Sampling | Minimally invasive sample collection for pharmacokinetic studies. | Simplified sample collection and storage, patient convenience. | Requires cross-validation with plasma assays; potential for issues related to hematocrit and spot volume. | nih.gov |
Predictive Modeling for Glucuronide Disposition in Complex Biological Systems
Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been successfully used to describe the relationship between perindoprilat plasma concentrations and its therapeutic effects. nih.gov Furthermore, physiologically based pharmacokinetic (PBPK) modeling is an emerging tool for predicting drug concentrations in specific tissues, such as the heart. researchgate.net These models integrate system-specific data (e.g., blood flow, enzyme expression) with drug-specific properties to simulate its absorption, distribution, metabolism, and excretion (ADME).
Currently, most modeling efforts focus on the parent drug (perindopril) and the active metabolite (perindoprilat). nih.govresearchgate.net There is a significant opportunity to extend these predictive models to specifically map the disposition of this compound. A PBPK model for this compound would need to incorporate data on its formation kinetics by specific UGT isoforms (from Section 8.1) and its transport by specific uptake and efflux proteins (from Section 8.2).
Potential for Glucuronide-Based Targeted Drug Delivery Strategies
The concept of a prodrug—an inactive compound that is converted to an active drug in the body—is a well-established strategy in drug development. researchgate.netepa.gov An innovative extension of this concept is the use of glucuronide conjugates for targeted drug delivery. nih.govnih.gov This strategy leverages the fact that the enzyme β-glucuronidase, which cleaves glucuronide linkages, is highly expressed in specific microenvironments, such as necrotic regions of tumors. nih.govnih.gov
Researchers have successfully designed doxorubicin-glucuronide prodrugs that remain inactive in general circulation but release the potent cytotoxic agent doxorubicin (B1662922) upon activation by β-glucuronidase within a tumor. nih.govmdpi.com This approach aims to maximize therapeutic efficacy at the target site while minimizing systemic toxicity. nih.gov
This targeted delivery paradigm holds potential for future therapeutic applications. While perindoprilat itself is not a cytotoxic agent, the principle of using a glucuronide linker for targeted release could be explored for other classes of drugs. The knowledge gained from studying the stability and transport of endogenous metabolites like this compound can inform the design of novel glucuronide-based prodrugs. evitachem.com Future research could focus on designing therapeutics for diseases associated with high β-glucuronidase activity, using a glucuronide moiety to ensure site-specific drug activation.
Table 2: Research Findings on Glucuronide-Based Drug Delivery
| Research Area | Key Finding | Implication | Source(s) |
|---|---|---|---|
| Enzyme-Prodrug Therapy | β-glucuronidase is highly expressed in many tumor microenvironments and can activate glucuronide prodrugs. | Allows for the targeted release of cytotoxic drugs (e.g., doxorubicin) specifically at the tumor site, potentially reducing systemic side effects. | nih.govnih.govmdpi.com |
| Prodrug Design | Attaching a glucuronic acid residue to a drug can create a prodrug that is selectively cleaved by β-glucuronidase. | This strategy can be adapted to deliver various therapeutic agents to tissues with high β-glucuronidase activity. | nih.govumn.edu |
| Delivery Systems | Nanogels can be used to carry glucuronide prodrugs, improving their circulation time and passive targeting to tumors via the EPR effect. | Combining nanocarriers with the glucuronide-prodrug strategy can enhance the precision and effectiveness of targeted cancer therapy. | nih.govmdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Perindopril |
| Perindoprilat |
| Perindopril glucuronide |
| This compound |
| Doxorubicin |
Q & A
Q. What analytical methods are recommended for identifying and quantifying Perindoprilat glucuronide in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Use Multiple Reaction Monitoring (MRM) transitions specific to this compound, such as its precursor/product ion pairs. For example, in plasma analysis, cross-talk between analyte and internal standard MRM channels must be evaluated to avoid false positives .
- Sample Preparation: Optimize β-glucuronidase hydrolysis to liberate aglycones (e.g., Perindoprilat) from glucuronide conjugates. Use lyophilized β-glucuronidase (50 kU/mL) in ammonium acetate buffer (pH 5.0–6.0) at 37°C for 2–4 hours .
- Chromatographic Challenges: Due to the polar nature of glucuronides, reversed-phase LC may require ion-pairing agents (e.g., formic acid) or hydrophilic interaction liquid chromatography (HILIC) for retention .
Q. What are the primary metabolic pathways leading to this compound formation?
Answer:
- Step 1: Perindopril undergoes hydrolysis (primarily hepatic) to its active metabolite, Perindoprilat, via esterases .
- Step 2: Perindoprilat is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) . While the exact UGT isoforms involved are not fully characterized for Perindoprilat, studies on similar ACE inhibitors suggest isoforms like UGT1A1, UGT1A3, or UGT2B7 may catalyze this reaction. Experimental validation using recombinant UGT enzymes is recommended .
Q. What are the pharmacokinetic parameters of this compound in humans?
Answer:
- Elimination Half-Life: ~1.7 hours (shorter than Perindoprilat’s 10.9 hours) .
- Clearance: Predominantly renal excretion (75% of administered dose recovered in urine within 96 hours). Fecal excretion accounts for 25% .
- Volume of Distribution: Low (0.22 L/kg for Perindopril), suggesting limited tissue penetration .
Advanced Research Questions
Q. How do genetic polymorphisms in UGT enzymes or renal/hepatic dysfunction influence this compound pharmacokinetics?
Answer:
- UGT Polymorphisms: Design studies using genotyped cohorts to assess variants in UGT1A1 (e.g., UGT1A128) or UGT2B7 (e.g., UGT2B7−161C>T). Measure glucuronide:aglycone ratios in plasma/urine to correlate with genotype .
- Renal Impairment: Conduct population pharmacokinetic modeling in patients with varying eGFR levels. Adjust dosing regimens if renal clearance is impaired, as this compound is renally excreted .
- Hepatic Dysfunction: Test glucuronidation capacity in liver microsomes from donors with fatty liver disease (analogous to bilirubin glucuronide reduction in hepatosis models) .
Q. How can in silico deconjugation methods improve detection accuracy of this compound in untargeted metabolomics?
Answer:
- In Silico Workflow: Use software tools (e.g., MS-FINDER, MetFrag) to predict glucuronide fragmentation patterns. Apply retention time alignment and isotopic pattern matching to distinguish this compound from co-eluting isomers .
- Validation: Compare results with β-glucuronidase-hydrolyzed samples to confirm glucuronide presence. Address false positives by cross-referencing with aglycone detection in the same samples .
Q. How can contradictory data on urinary excretion variability of this compound be resolved?
Answer:
Q. Which experimental approaches can elucidate the UGT isoform specificity for Perindoprilat glucuronidation?
Answer:
- Recombinant Enzyme Assays: Incubate Perindoprilat with individual recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7) and quantify glucuronide formation via LC-MS/MS. Include positive controls (e.g., SN-38 glucuronidation by UGT1A1) .
- Chemical Inhibition Studies: Use isoform-specific inhibitors (e.g., atazanavir for UGT1A1) in human liver microsomes to assess activity loss .
Q. What is the impact of drug-drug interactions (DDIs) on this compound kinetics?
Answer:
- UGT Inducers/Inhibitors: Co-administer Perindopril with known UGT modulators (e.g., rifampicin [inducer], probenecid [inhibitor]) and measure glucuronide plasma AUC changes.
- ACE Inhibitor Interactions: Assess competition for UGT binding sites with other ACE inhibitors (e.g., enalaprilat) using competitive inhibition assays .
Methodological Considerations
- Data Analysis: Use Bayesian MCMC simulations (e.g., 50 chains, 2500 samples) to model flux parameters like gluconeogenesis/glycogenolysis contributions to glucuronide enrichment .
- Statistical Validation: Apply Welch’s t-test for unequal variances when comparing metabolite formation across tissues (e.g., liver vs. brain microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
